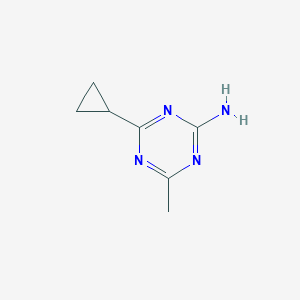

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine

Description

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a cyclopropyl group at position 4 and a methyl group at position 4. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and agrochemical applications. The synthesis of related triazine derivatives often involves multi-component reactions under microwave irradiation or acid/base catalysis, as seen in methods for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines .

Properties

IUPAC Name |

4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4-9-6(5-2-3-5)11-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTCFUDKDRTYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with cyclopropylamine and methylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .

Scientific Research Applications

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The pharmacological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Pharmacological Profiles

- 5-HT6 Receptor Antagonists: Compounds 2 and 3 (phenoxyalkyltriazines) exhibit strong 5-HT6R antagonism and procognitive effects. Compound 2 has prolonged brain retention (60–240 min), while Compound 3 achieves rapid therapeutic concentrations, making it more effective in acute settings .

- Antileukemic Activity: 4-(4-Methylpiperidino)-6-aryl-triazin-2-amines show substituent-dependent efficacy. For example, the 4-chlorophenyl derivative (IC₅₀ = 1.2 μM) outperforms the 4-fluorophenyl analog (IC₅₀ = 2.8 μM) .

- Neuroprotective Effects: Thymol-derived triazines (e.g., Compound 4 in ) demonstrate anxiolytic and procognitive actions with non-indole structural novelty, highlighting the importance of bulky substituents for receptor binding .

Physicochemical and ADMET Properties

- Lipophilicity : The cyclopropyl group in this compound likely enhances metabolic stability compared to methoxy or methylsulfanyl analogs (e.g., XLogP3 = 0.5 for methoxy derivative vs. 1.5 for methylsulfanyl ).

- Brain Penetration: Phenoxyalkyltriazines (Compounds 2 and 3) exhibit favorable blood-brain barrier permeability, with Compound 2 showing higher sustained concentrations .

- Safety Profiles : Piperazine-containing triazines (e.g., Compounds 3 and 4 in ) have low drug-drug interaction (DDI) risks and good in vitro safety, critical for CNS drug development .

Biological Activity

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. Its molecular formula is with a molecular weight of 150.18 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1(C(N=C(N1)C)C)C2CC2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, administration of 50 mg/kg resulted in a significant reduction in inflammation compared to control groups. The anti-inflammatory mechanism may be attributed to inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results suggest that the compound has potential as a chemotherapeutic agent. Mechanistic studies indicate that it induces apoptosis via the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazine derivatives. Among these, this compound showed superior activity against drug-resistant strains of E. coli, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving inflammatory models in rats, the compound was administered at varying doses (25 mg/kg and 50 mg/kg). Results indicated a dose-dependent reduction in inflammation markers with histological analysis confirming decreased edema and leukocyte infiltration .

The biological activity of this compound is thought to be mediated through several pathways:

- Antimicrobial Action : Disruption of bacterial membrane integrity.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leading to reduced cytokine production.

- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.